molecular formula C13H14ClN3O3S B2772782 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1203257-64-0

4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2772782
CAS No.: 1203257-64-0
M. Wt: 327.78
InChI Key: JSTJFOIXGVHTGA-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14ClN3O3S and its molecular weight is 327.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Sulfonamide Hybrid Schiff Bases Synthesis : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and characterized using various spectroscopic methods. These compounds demonstrated significant enzyme inhibition potential against AChE and BChE enzymes, suggesting their potential in treating conditions associated with enzyme dysfunction. Molecular docking studies further supported their enzyme inhibition capability, and antioxidant studies showed promising results (Kausar et al., 2019).

  • Anticancer Activity : A series of novel pyridazinone derivatives bearing the benzenesulfonamide moiety demonstrated remarkable anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. This research highlights the potential of 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide derivatives as lead compounds for developing new anticancer agents (Rathish et al., 2012).

Biological Potential

  • Carbonic Anhydrase Inhibitors : Research into sulfonamides incorporating 1,3,5-triazine moieties revealed their inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, which are relevant for managing hypoxic tumors. The study provides insight into the design of inhibitors with potential applications in cancer therapy (Garaj et al., 2005).

  • Antimicrobial and Anti-HIV Activity : Various studies have synthesized and evaluated the antimicrobial and anti-HIV activities of compounds related to this compound. These studies provide a foundation for further exploration into their use as therapeutic agents against infectious diseases (Brzozowski, 1998).

Chemical Properties and Reactions

  • Solvent Effect on Chemical Shifts : The effect of solvents on the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide was studied, highlighting the influence of solvent polarity on chemical shifts. This research contributes to a deeper understanding of the compound's behavior in different chemical environments (Hasan, 2021).

Properties

IUPAC Name

4-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c14-11-4-6-12(7-5-11)21(19,20)16-9-2-10-17-13(18)3-1-8-15-17/h1,3-8,16H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTJFOIXGVHTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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